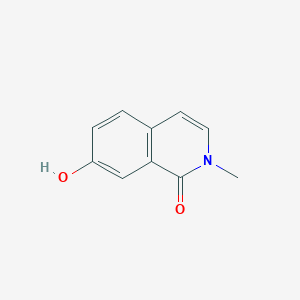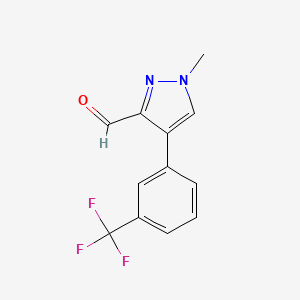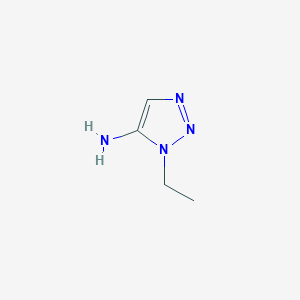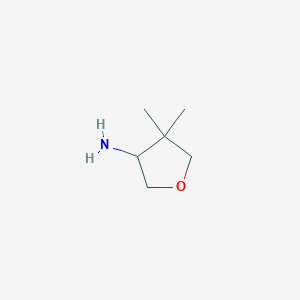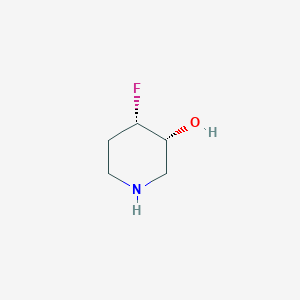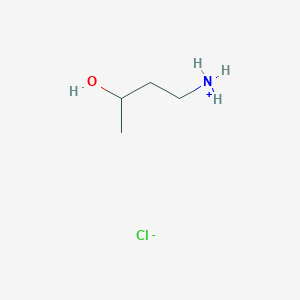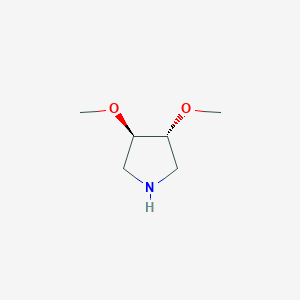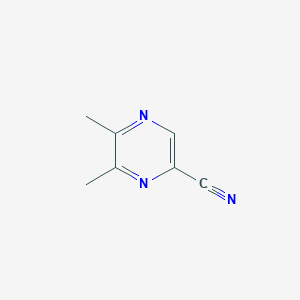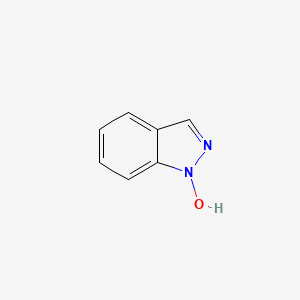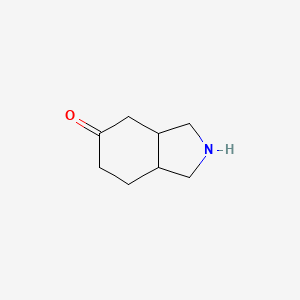
4,4-Dimethyl-1,3-oxazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the family of oxazinanones. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of the 4,4-dimethyl substituents adds to the compound’s stability and reactivity, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,3-oxazinan-2-one typically involves the cyclization of 3-amino-1-propanol with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of the six-membered oxazinanone ring .
Another method involves the use of aminopropanol and propargyl alcohol as substrates, reacting with carbon dioxide in the presence of a novel three-dimensional framework catalyst. This approach offers mild reaction conditions (80°C, 0.1 MPa) and is considered eco-friendly .
Industrial Production Methods
Industrial production of this compound often employs dialkyl carbonates as carbonylating agents. The reaction is facilitated by the presence of a bicyclic nitrogen base, which promotes the formation of cyclic carbamates through a double B Ac 2 mechanism .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxazinanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazinanones, amine derivatives, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1,3-oxazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development and biochemical studies.
Industry: It is used in the production of polymers and other industrial materials .
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1,3-oxazinan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the 4,4-dimethyl substituents, which stabilize the oxazinanone ring and facilitate its participation in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxazinan-2-one: Lacks the 4,4-dimethyl substituents, making it less stable and reactive.
4,6-Disubstituted-1,3-oxazinan-2-one: Contains different substituents at the 4 and 6 positions, leading to variations in reactivity and stability.
1,3-Oxazinane-2,5-dione: A related compound with a different ring structure and reactivity profile .
Uniqueness
4,4-Dimethyl-1,3-oxazinan-2-one is unique due to its enhanced stability and reactivity, attributed to the presence of the 4,4-dimethyl substituents. This makes it a valuable compound for various chemical, biological, and industrial applications.
Eigenschaften
IUPAC Name |
4,4-dimethyl-1,3-oxazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-4-9-5(8)7-6/h3-4H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMMYQYOVXWOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B8011653.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B8011657.png)
